Methyl 4-oxopiperidine-3-carboxylate, sodium salt
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Overview
Description
Methyl 4-oxopiperidine-3-carboxylate, sodium salt is an organic compound with the molecular formula C7H10NNaO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxopiperidine-3-carboxylate, sodium salt can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate, followed by oxidation to introduce the keto group at the 4-position. The sodium salt form is obtained by neutralizing the resulting acid with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process starts with the esterification of piperidine-3-carboxylic acid with methanol, followed by oxidation and neutralization steps. The final product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxopiperidine-3-carboxylate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted piperidines, and various functionalized piperidine derivatives .
Scientific Research Applications
Methyl 4-oxopiperidine-3-carboxylate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-oxopiperidine-3-carboxylate, sodium salt involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which lead to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-piperidinecarboxylate hydrochloride
- Ethyl 4-oxo-1-piperidinecarboxylate
- 4-Piperidone monohydrate hydrochloride
Uniqueness
Methyl 4-oxopiperidine-3-carboxylate, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain reactions compared to its hydrochloride or free acid counterparts. This property makes it particularly useful in aqueous-phase reactions and biological studies .
Properties
CAS No. |
84473-62-1 |
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Molecular Formula |
C7H10NNaO3 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
sodium;methyl 4-oxopiperidin-1-ide-3-carboxylate |
InChI |
InChI=1S/C7H10NO3.Na/c1-11-7(10)5-4-8-3-2-6(5)9;/h5H,2-4H2,1H3;/q-1;+1 |
InChI Key |
LJTOGSJUMIMKIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C[N-]CCC1=O.[Na+] |
Origin of Product |
United States |
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